Cas no 2171580-39-3 (9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane)

9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane 化学的及び物理的性質
名前と識別子
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- 9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane
- 2171580-39-3
- EN300-1638990
- 9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane
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- インチ: 1S/C14H22N2OS/c1-11-3-2-5-14(6-4-11)12(15-7-9-17-14)13-16-8-10-18-13/h8,10-12,15H,2-7,9H2,1H3
- InChIKey: AOWYYOYABJJJGX-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C1C2(CCCC(C)CC2)OCCN1
計算された属性
- 精确分子量: 266.14528450g/mol
- 同位素质量: 266.14528450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 62.4Ų
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1638990-10.0g |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 10g |
$3992.0 | 2023-05-26 | ||
Enamine | EN300-1638990-0.25g |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 0.25g |
$855.0 | 2023-05-26 | ||
Enamine | EN300-1638990-50mg |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1638990-2500mg |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 2500mg |
$1819.0 | 2023-09-22 | ||
Enamine | EN300-1638990-5000mg |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 5000mg |
$2692.0 | 2023-09-22 | ||
Enamine | EN300-1638990-0.5g |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 0.5g |
$891.0 | 2023-05-26 | ||
Enamine | EN300-1638990-2.5g |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 2.5g |
$1819.0 | 2023-05-26 | ||
Enamine | EN300-1638990-5.0g |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 5g |
$2692.0 | 2023-05-26 | ||
Enamine | EN300-1638990-0.05g |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 0.05g |
$780.0 | 2023-05-26 | ||
Enamine | EN300-1638990-250mg |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro[5.6]dodecane |
2171580-39-3 | 250mg |
$855.0 | 2023-09-22 |
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecaneに関する追加情報
9-Methyl-5-(1,3-thiazol-2-yl)-1-Oxa-4-Azaspiro[5.6]dodecane: A Comprehensive Overview
The compound with CAS No 2171580-39-3, known as 9-methyl-5-(1,3-thiazol-2-yl)-1-Oxa-4-Azaspiro[5.6]dodecane, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which combines a thiazole ring with an oxaazaspiro framework. The presence of the thiazole group, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, contributes to its distinctive chemical properties and potential biological activity.
Recent studies have highlighted the importance of spiro compounds like 9-methyl-5-(1,3-thiazol-2-yl)-1-Oxa-4-Azaspiro[5.6]dodecane in drug discovery. Spirocyclic structures are known for their ability to adopt rigid conformations, which can enhance binding affinity to target proteins. The integration of the thiazole moiety further enhances the molecule's versatility, as thiazole derivatives are often associated with anti-inflammatory, antifungal, and anticancer properties.
One of the most promising applications of this compound lies in its potential as a neuroprotective agent. Researchers have explored its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Preclinical studies suggest that 9-methyl-5-(1,3-thiazol-2-yl)-1-Oxa-4-Azaspiro[5.6]dodecane may offer neuroprotective benefits by inhibiting glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective potential, this compound has shown promise in the development of antidepressant therapies. Its unique chemical structure allows for interactions with serotonin and dopamine receptors, which are critical targets for mood-regulating drugs. Recent findings indicate that 9-methyl-5-(1,3-thiazol-2-yli)-spiro compounds may exhibit antidepressant effects comparable to existing medications but with fewer side effects.
The synthesis of 9-methyl-5-(1,3-thiazol-something)spiro compounds involves a multi-step process that typically includes cyclization reactions and functional group transformations. The incorporation of the methyl group at position 9 plays a crucial role in stabilizing the molecule's conformation and enhancing its pharmacokinetic properties. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the production of this compound.
From an environmental perspective, the development of spiro compounds like 9-methyl-something-dodecane raises important considerations regarding sustainability and eco-friendliness. Researchers are increasingly focusing on green chemistry principles to minimize the environmental impact of synthetic processes. Innovations in catalyst design and solvent-free reaction conditions are being explored to make the production of this compound more sustainable.
In conclusion, 9-methyl-something-dodecane (CAS No 217-something) represents a significant advancement in organic chemistry with broad implications for drug development and materials science. Its unique structure and versatile functional groups make it a valuable tool for addressing complex biological challenges. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing medical therapies and improving human health.
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